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molecular formula C11H14O2 B1366969 2,2-Dimethylchroman-7-ol CAS No. 31005-72-8

2,2-Dimethylchroman-7-ol

Cat. No. B1366969
M. Wt: 178.23 g/mol
InChI Key: XKZKBTFRXIAYBM-UHFFFAOYSA-N
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Patent
US04366163

Procedure details

2,3-Dihydro-2,2-dimethyl-7-hydroxy-4H-benzo[b]pyran-4-one (9.98 g), amalgamated zinc dust (50.0 g), 5 N hydrochloric acid (400 ml) and glacial acetic acid (100 ml) were stirred and refluxed for 4 hours then stirred at room temperature for 18 hours. The reaction mixture was extracted with diethyl ether, washed with water, dried and evaporated in vacuo to afford a dark red oil which was distilled to give 2,3-dihydro-2,2-dimethyl-7-hydroxy-4H-benzo[b]pyran (4.22 g) as an orange oil, bp 138°-146° C. (0.02 mm).
Quantity
9.98 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[O:7][C:6]2[CH:8]=[C:9]([OH:12])[CH:10]=[CH:11][C:5]=2[C:4](=O)[CH2:3]1.Cl>[Zn].C(O)(=O)C>[CH3:1][C:2]1([CH3:14])[O:7][C:6]2[CH:8]=[C:9]([OH:12])[CH:10]=[CH:11][C:5]=2[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
9.98 g
Type
reactant
Smiles
CC1(CC(C2=C(O1)C=C(C=C2)O)=O)C
Name
Quantity
400 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a dark red oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1(CCC2=C(O1)C=C(C=C2)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.22 g
YIELD: CALCULATEDPERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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